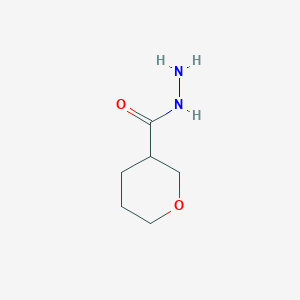![molecular formula C11H7ClN4 B1419828 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094425-37-2](/img/structure/B1419828.png)
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
Vue d'ensemble
Description
“7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C11H7ClN4 . It is a derivative of the triazolopyrimidine class of compounds .
Molecular Structure Analysis
The molecular structure of “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” consists of a triazolopyrimidine core with a phenyl group at the 3-position and a chlorine atom at the 7-position . Further structural analysis would require more specific data or computational modeling .Applications De Recherche Scientifique
Synthesis and Chemical Applications
A notable application of this compound lies in its synthesis methodologies and subsequent utility as an intermediate in creating various derivatives with potential biological activities. For instance, microwave-assisted synthesis techniques have been developed to efficiently generate [1,2,4]triazolo[4,3-c]pyrimidine derivatives, demonstrating the compound's role in facilitating the synthesis of compounds with anticonvulsant properties (Divate & Dhongade-Desai, 2014). Furthermore, its versatility is highlighted in research that explores the oxidative cyclization processes to prepare 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are valuable for further chemical transformations and diversification, including applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Biological and Pharmacological Research
In pharmacological research, derivatives of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine have been studied for their biological activities, notably for their potential in cancer therapy. For example, compounds synthesized from this framework have demonstrated inhibitory effects on the growth of various cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2009). Additionally, another study highlighted the compound's role in producing derivatives that exhibit significant antimicrobial properties, further underscoring its importance in the development of new therapeutic agents (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Orientations Futures
The future directions for research on “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” could include further exploration of its synthesis, structural analysis, and potential biological activities. Given the interest in triazolopyrimidines as potential therapeutic agents , there may be scope for investigating the biological activity of this compound in more detail.
Propriétés
IUPAC Name |
7-chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-10-14-15-11(16(10)7-13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPKMOYEGNSODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=NC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)
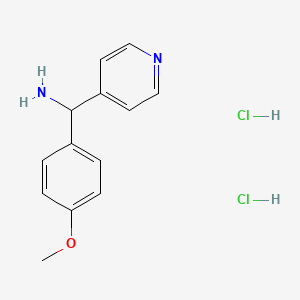
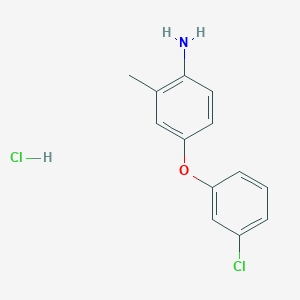
![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)
![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)
![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
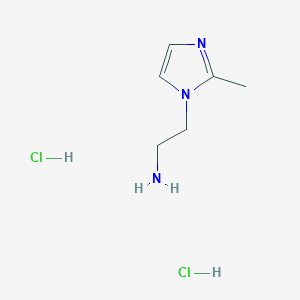
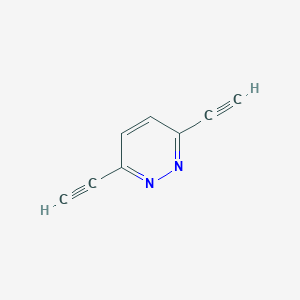


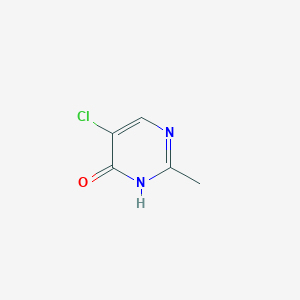

![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
